4-methoxy-2-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenol
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Overview
Description
4-Methoxy-2-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenol is a complex organic compound that features a methoxy group, a phenol group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Moiety: The piperidine ring is often synthesized through cyclization reactions involving amines and aldehydes or ketones.
Attachment of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Phenol Group Introduction: The phenol group is typically introduced through hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and specific reaction conditions (e.g., temperature, pressure) are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The piperidine moiety can be reduced to form secondary amines.
Properties
IUPAC Name |
4-methoxy-2-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-22-17-5-6-18(21)15(13-17)14-19-11-7-16(8-12-19)20-9-3-2-4-10-20/h5-6,13,16,21H,2-4,7-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXROAURYLOVGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN2CCC(CC2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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